molecular formula C14H21F2N5 B11738433 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11738433
M. Wt: 297.35 g/mol
InChI Key: QOPWHTFYEBHZCZ-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the difluoroethyl and propan-2-yl groups through nucleophilic substitution reactions. The final step includes the coupling of the two pyrazole rings via a methylamine linker under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or propan-2-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine: A similar compound with slight variations in the substituent groups.

    This compound: Another similar compound with different functional groups attached to the pyrazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C14H21F2N5

Molecular Weight

297.35 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H21F2N5/c1-10(2)21-11(3)12(7-18-21)6-17-8-13-4-5-20(19-13)9-14(15)16/h4-5,7,10,14,17H,6,8-9H2,1-3H3

InChI Key

QOPWHTFYEBHZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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